molecular formula C15H21N3O B7137432 N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide

N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide

Cat. No.: B7137432
M. Wt: 259.35 g/mol
InChI Key: JBBDZLJQZFYZHL-UHFFFAOYSA-N
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Description

N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[410]heptane-7-carboxamide is a complex organic compound that features a bicyclic heptane structure fused with a pyrimidine ring

Properties

IUPAC Name

N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-10-8-13(17-9(2)16-10)18-15(19)14-11-6-4-5-7-12(11)14/h8,11-12,14H,3-7H2,1-2H3,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBBDZLJQZFYZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)NC(=O)C2C3C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide typically involves a multi-step process. One common approach is the cycloaddition reaction, where a pyrimidine derivative is reacted with a bicyclo[4.1.0]heptane precursor under specific conditions. The reaction conditions often include the use of catalysts, such as chiral tertiary amines, to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to desired therapeutic or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethyl-2-methylpyrimidin-4-yl)bicyclo[4.1.0]heptane-7-carboxamide is unique due to the presence of both the bicyclic heptane structure and the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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